2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a chlorophenyl group, a morpholinyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide typically involves the following steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 4-chlorothiophenol with an appropriate acylating agent to form the sulfanyl intermediate.
Amidation Reaction: The intermediate is then reacted with 4-(morpholin-4-yl)aniline under suitable conditions to form the final product.
Reaction Conditions
Solvents: Common solvents include dichloromethane, ethanol, or acetonitrile.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide may be used to facilitate the reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-50°C).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the morpholinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or demorpholinylated derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: The compound can be used to study protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: It can be used in the development of diagnostic tools due to its specific binding properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfanyl and morpholinyl groups play crucial roles in binding to these targets, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-methoxyphenyl]acetamide
- 2-[(4-chlorophenyl)sulfanyl]-N-[4-fluorophenyl]acetamide
Uniqueness
2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it more versatile in various applications compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can explore its full potential in scientific and industrial fields.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c19-14-1-7-17(8-2-14)24-13-18(22)20-15-3-5-16(6-4-15)21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOWEVMYHSFBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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